molecular formula C13H14ClNO B1449068 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride CAS No. 2031260-41-8

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride

Cat. No.: B1449068
CAS No.: 2031260-41-8
M. Wt: 235.71 g/mol
InChI Key: BPMOFVDTPPUWBW-UHFFFAOYSA-N
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Description

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride is a chemical compound with the molecular formula C13H13NO·HCl and a molecular weight of 235.71 g/mol . It is a derivative of naphthopyran, a class of compounds known for their photochromic properties. This compound is often used in scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride typically involves the reaction of naphthopyran derivatives with amines under controlled conditions. One common method includes the condensation of 2-naphthol with an appropriate amine in the presence of a catalyst, followed by hydrochloric acid treatment to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of photochromic materials for optical applications.

Comparison with Similar Compounds

Similar Compounds

  • 1H,2H,3H-naphtho[1,2-b]pyran-2-amine
  • 1H,2H,3H-naphtho[2,1-b]benzofuran
  • 1H,2H,3H-naphtho[2,1-b]chromene

Uniqueness

1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct photochromic properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1H-benzo[f]chromen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10;/h1-6,10H,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMOFVDTPPUWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C3=CC=CC=C3C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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